2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione
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Overview
Description
2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a brominated indole moiety linked to an isoindole-1,3-dione structure, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione typically involves multiple steps, starting with the bromination of indole. The brominated indole is then subjected to a series of reactions to introduce the ethyl linker and the isoindole-1,3-dione moiety. Common reagents used in these reactions include bromine, ethylating agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studying biological processes and developing new drugs.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
2-bromo-1H-indole: A simpler brominated indole derivative with similar reactivity but lacking the isoindole-1,3-dione moiety.
1H-indole-3-carbaldehyde: Another indole derivative with a different functional group, used in various synthetic applications.
5-bromo-1H-indole-3-acetic acid: A brominated indole derivative with a carboxylic acid group, known for its biological activity.
Uniqueness
2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione is unique due to its combination of a brominated indole moiety and an isoindole-1,3-dione structure. This dual functionality provides a versatile platform for chemical modifications and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H13BrN2O2 |
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Molecular Weight |
369.2 g/mol |
IUPAC Name |
2-[2-(2-bromo-1H-indol-3-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H13BrN2O2/c19-16-12(11-5-3-4-8-15(11)20-16)9-10-21-17(22)13-6-1-2-7-14(13)18(21)23/h1-8,20H,9-10H2 |
InChI Key |
VXBLQUYRIMFPJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=C(NC4=CC=CC=C43)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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